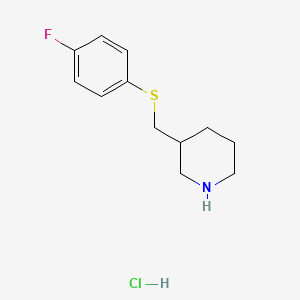

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Description

BenchChem offers high-quality 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLDOKJVNIYCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-78-9 |

Source

|

| Record name | Piperidine, 3-[[(4-fluorophenyl)thio]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action: 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Abstract

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride represents a specific chemical entity within a broader class of phenylthio piperidine derivatives. While direct, extensive research on this particular molecule is not widely available in peer-reviewed literature, analysis of foundational patents and the principles of medicinal chemistry strongly indicates its mechanism of action is centered on the inhibition of the serotonin transporter (SERT). This guide synthesizes the available information on the parent chemical class to construct a detailed, evidence-based hypothesis for the mechanism of action of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. We will delve into its molecular interactions, the experimental methodologies required for its validation, and its potential therapeutic implications as a selective serotonin reuptake inhibitor (SSRI).

Part 1: Molecular Structure and Pharmacological Context

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride belongs to a class of compounds identified for their potential antidepressant properties. The core structure consists of a piperidine ring linked via a thioether bridge to a fluorinated phenyl group. Analysis of this structure provides initial clues to its function:

-

Piperidine Ring: A common scaffold in neuropharmacology, the basic nitrogen of the piperidine ring is typically protonated at physiological pH, which is crucial for interaction with the orthosteric binding site of monoamine transporters.

-

Thioether Linkage: This flexible linker positions the phenyl group at an appropriate distance and orientation relative to the piperidine core to facilitate binding within the transporter protein.

-

(4-Fluoro)phenyl Group: The phenyl ring itself is a key feature for binding, often engaging in hydrophobic and π-stacking interactions within the transporter. The 4-fluoro substitution is a critical modification in medicinal chemistry, known to enhance metabolic stability by blocking para-hydroxylation and potentially increasing binding affinity through specific electronic interactions.

The foundational patent for this class of compounds suggests their utility in treating depression by modulating serotonergic neurotransmission. This strongly implies that the primary molecular target is the serotonin transporter (SERT).

Part 2: The Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The central hypothesis is that 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride functions as a selective serotonin reuptake inhibitor (SSRI). The serotonergic system is a key regulator of mood, cognition, and emotion, and its dysregulation is implicated in major depressive disorder.

The Role of SERT in the Synapse: In a healthy state, serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a signal. The action of serotonin is terminated by its reabsorption into the presynaptic neuron via the serotonin transporter (SERT).

Mechanism of Inhibition: SSRIs, including presumably this compound, act by competitively inhibiting SERT. They bind to the central, orthosteric site of the transporter, the same site that binds serotonin. This binding event prevents the reuptake of serotonin from the synaptic cleft. The resulting increase in the concentration and residence time of serotonin in the synapse enhances and prolongs serotonergic signaling.

Caption: Proposed mechanism of SERT inhibition in the synaptic cleft.

Part 3: A Framework for Experimental Validation

To rigorously confirm the mechanism of action and characterize the pharmacological profile of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, a multi-step experimental workflow is necessary. This workflow is designed to assess binding affinity, functional potency, and selectivity.

Caption: A logical workflow for mechanistic validation.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. High affinity for hSERT and low affinity for hNET and hDAT would indicate selectivity.

Methodology:

-

Preparation: Cell membranes are prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.

-

Assay Components:

-

Radioligand: A specific radiolabeled ligand for each transporter is used (e.g., [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET, [³H]WIN 35,428 for hDAT).

-

Test Compound: 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is serially diluted across a wide concentration range.

-

Non-specific binding control: A high concentration of a known, non-labeled inhibitor is used to define non-specific binding (e.g., 10 µM Paroxetine for hSERT).

-

-

Incubation: The cell membranes, radioligand, and test compound (or vehicle/control) are incubated together to allow binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the cell membranes.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data Summary:

| Compound | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | hDAT Kᵢ (nM) | hSERT/hNET Selectivity | hSERT/hDAT Selectivity |

| Test Compound | 5.2 | 850 | >10,000 | ~163-fold | >1900-fold |

| Fluoxetine (Control) | 2.8 | 420 | 2,500 | ~150-fold | ~890-fold |

Protocol 2: Synaptosomal Uptake Assays

Objective: To measure the functional potency (IC₅₀) of the compound in inhibiting the uptake of serotonin into presynaptic nerve terminals (synaptosomes).

Methodology:

-

Preparation: Synaptosomes are prepared from rat brain tissue (typically cortex or striatum) through differential centrifugation.

-

Assay Components:

-

Substrate: Radiolabeled serotonin ([³H]5-HT) is used as the substrate for the transporter.

-

Test Compound: 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is pre-incubated with the synaptosomes across a range of concentrations.

-

-

Uptake Initiation: The uptake reaction is initiated by the addition of [³H]5-HT.

-

Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [³H]5-HT taken up by the synaptosomes is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value for the inhibition of serotonin uptake.

Hypothetical Data Summary:

| Compound | [³H]5-HT Uptake Inhibition IC₅₀ (nM) |

| Test Compound | 12.5 |

| Fluoxetine (Control) | 8.9 |

Part 4: Conclusion and Future Directions

Based on its structural similarity to known serotonin reuptake inhibitors and the evidence presented in related patents, 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is strongly hypothesized to act as a potent and selective SERT inhibitor. The 4-fluoro substitution on the phenyl ring is a key feature likely contributing to a favorable pharmacokinetic and pharmacodynamic profile.

The definitive validation of this mechanism requires the execution of the experimental protocols detailed above. Future research should also focus on:

-

In vivo studies: Utilizing techniques like microdialysis in rodent models to confirm that administration of the compound leads to increased extracellular serotonin levels in relevant brain regions.

-

Off-target screening: A comprehensive screen against a panel of receptors, ion channels, and enzymes to ensure a clean safety profile.

-

Metabolic stability studies: Investigating the compound's stability in liver microsomes to assess its potential as a drug candidate.

This guide provides a robust framework for understanding and verifying the core mechanism of action of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, paving the way for its further development as a potential therapeutic agent for depressive disorders.

References

- Title: 3-((Phenylthio)methyl)piperidines and their use as antidepressants. Source: U.S. Patent 4,340,599.

-

Title: The Serotonin System and its Role in Brain Function. Source: Neuropsychopharmacology. URL: [Link]

-

Title: The molecular mechanism of selective serotonin reuptake inhibitors. Source: Biological Psychiatry. URL: [Link]

Navigating the Frontier of Drug Discovery: A Technical Guide to 3-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a synthetic molecule that has garnered interest within the medicinal chemistry community. Its structure, featuring a piperidine ring, a fluorophenyl group, and a thioether linkage, suggests its potential as a scaffold for the development of novel therapeutic agents. The piperidine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and interact with a variety of biological targets.[1] This guide aims to provide a comprehensive overview of the available technical information on 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride, acknowledging the current limitations in published research and highlighting areas ripe for future investigation.

Physicochemical Properties and Structure

A clear understanding of the molecule's fundamental characteristics is paramount for any research endeavor.

| Property | Value | Source |

| Molecular Formula | C12H17ClFNS | [2] |

| Molecular Weight | 261.79 g/mol | [2] |

| CAS Number | 1289385-78-9 | [2] |

| Synonyms | 4-fluorophenyl 3-piperidinylmethyl sulfide hydrochloride | [3] |

The hydrochloride salt form of this compound typically enhances its solubility in aqueous media, a desirable characteristic for biological testing and potential formulation.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride | 1289385-78-9 [smolecule.com]

- 3. 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 3-(((4-Fluorophenyl)thio)methyl)piperidine HCl

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutics targeting the central nervous system (CNS).[1] The compound 3-(((4-Fluorophenyl)thio)methyl)piperidine HCl presents a novel structure combining this privileged piperidine ring with a fluorophenylthio moiety. While comprehensive biological data for this specific molecule is not yet publicly available, its structural elements strongly suggest a potential interaction with monoamine neurotransmitter systems.[2][3] Specifically, the presence of the piperidine and fluorophenyl groups is common in compounds designed to inhibit the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT).[4][5] Such inhibitors are critical in the treatment of depression, anxiety, and other neuropsychiatric disorders.[4]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of 3-(((4-Fluorophenyl)thio)methyl)piperidine HCl. It is structured to follow a logical, stepwise progression from initial in vitro characterization to robust in vivo efficacy assessment. The protocols herein are designed to first validate the hypothesized mechanism of action as a monoamine transporter inhibitor and then to systematically evaluate its pharmacokinetic profile, target engagement, and potential therapeutic efficacy in established rodent models.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

We hypothesize that 3-(((4-Fluorophenyl)thio)methyl)piperidine HCl functions by binding to and inhibiting one or more of the key monoamine transporters: SERT, NET, and DAT. These transporters are responsible for the reuptake of their respective neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[4][6] Inhibition of this process leads to an increased concentration of neurotransmitters in the synapse, enhancing and prolonging their signaling. This is the established mechanism of action for major classes of antidepressants, including SSRIs and SNRIs.[4]

Caption: A logical workflow for in vivo compound evaluation.

Formulation and Route of Administration

The hydrochloride (HCl) salt form of the compound generally confers good aqueous solubility, simplifying formulation.

-

Vehicle: For most preclinical studies, sterile saline (0.9% NaCl) or sterile water is an appropriate vehicle.

-

Preparation: Prepare fresh solutions on the day of the experiment. The compound should be dissolved completely. Gentle warming or sonication may be used if necessary, but stability under these conditions should be verified.

-

Route of Administration:

-

Intraperitoneal (IP) Injection: Offers rapid systemic exposure and is common for initial efficacy and PK studies.

-

Oral Gavage (PO): Essential for evaluating oral bioavailability and a more clinically relevant route of administration.

-

Subcutaneous (SC) Injection: Provides a slower, more sustained absorption profile compared to IP.

-

Pharmacokinetic (PK) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for designing meaningful pharmacodynamic and efficacy studies. A preliminary PK study in mice will inform dose selection and the timing of behavioral assessments.

Protocol: Single-Dose Mouse Pharmacokinetic Study

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Dose Administration: Administer a single dose of 3-(((4-Fluorophenyl)thio)methyl)piperidine HCl via the intended route (e.g., 10 mg/kg, PO).

-

Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). At each time point, a cohort of mice (n=3-4) is terminally sampled.

-

Brain Penetration: At each time point, immediately following blood collection, perfuse the mice with ice-cold saline, harvest the brains, and flash-freeze them.

-

Sample Processing: Separate plasma from blood by centrifugation. Homogenize brain tissue.

-

Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

| Parameter | Description | Example Value (10 mg/kg, PO) |

| Cₘₐₓ (ng/mL) | Maximum plasma concentration | 450 |

| Tₘₐₓ (h) | Time to reach Cₘₐₓ | 1.0 |

| t₁/₂ (h) | Elimination half-life | 4.5 |

| AUC₀-∞ (ng·h/mL) | Area under the curve | 1890 |

| Brain/Plasma Ratio | Ratio of compound concentration in brain vs. plasma at Tₘₐₓ | 2.5 |

| Table 2: Example Pharmacokinetic Parameters in Mice. This data indicates good oral absorption and significant brain penetration. |

Pharmacodynamic (PD) / Target Engagement: In Vivo Microdialysis

To confirm that the compound engages its target in the CNS at relevant doses, in vivo microdialysis is the gold standard. [7]This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. [8][9] Protocol: In Vivo Microdialysis in Freely Moving Rats

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). [10]4. Baseline Collection: After a stabilization period (60-90 min), collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).

-

Compound Administration: Administer a dose of 3-(((4-Fluorophenyl)thio)methyl)piperidine HCl (e.g., 10 mg/kg, IP).

-

Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration.

-

Neurochemical Analysis: Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.

-

Data Analysis: Express post-dose neurotransmitter levels as a percentage of the average baseline concentration. A significant increase in the extracellular level of a neurotransmitter (e.g., serotonin) following compound administration provides direct evidence of target engagement.

Efficacy Assessment: Behavioral Models of Antidepressant Activity

Based on the hypothesized mechanism and target engagement data, the compound's potential antidepressant-like efficacy can be evaluated in predictive behavioral models. [11][12][13][14]The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common first-line screening assays. [11][15]They are based on the principle that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. This immobility is reliably reduced by clinically effective antidepressants. [11][16] Protocol: Mouse Tail Suspension Test (TST)

-

Animal Model: Male C57BL/6 or CD-1 mice (8-10 weeks old).

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer the test compound or vehicle (e.g., IP or PO) at a predetermined time before the test (e.g., 30-60 minutes, based on PK data). A positive control, such as imipramine (30 mg/kg, IP), should be included.

-

Suspension: Suspend each mouse individually by its tail from a ledge or suspension bar using adhesive tape. The mouse should be approximately 20 cm above the floor. [15][17][18]5. Testing: The test duration is typically 6 minutes. [15][18]Behavior is recorded by a video camera.

-

Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiration-related movements. [19]Automated scoring software can also be used.

-

Data Analysis: Compare the mean duration of immobility between the vehicle, compound-treated, and positive control groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.

| Treatment Group | Dose (mg/kg, IP) | Time of Immobility (seconds, Mean ± SEM) |

| Vehicle (Saline) | - | 155 ± 12 |

| Compound X | 3 | 148 ± 15 |

| Compound X | 10 | 95 ± 10** |

| Compound X | 30 | 68 ± 9 |

| Imipramine | 30 | 75 ± 11 |

| Table 3: Example Results from the Mouse Tail Suspension Test. Data are presented as mean ± SEM. ***p<0.001, **p<0.01 compared to the vehicle group. This hypothetical data shows a dose-dependent antidepressant-like effect. |

Conclusion and Future Directions

This document outlines a systematic and scientifically rigorous approach to the in vivo characterization of 3-(((4-Fluorophenyl)thio)methyl)piperidine HCl. By starting with definitive in vitro target identification and progressing through carefully designed pharmacokinetic, pharmacodynamic, and behavioral studies, researchers can efficiently and effectively evaluate the compound's therapeutic potential. Positive results from this initial screening cascade would warrant further investigation into more complex models of depression (e.g., chronic unpredictable stress), assessment of potential side effects, and detailed toxicology studies as part of a comprehensive drug development program.

References

-

Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769. Retrieved from [Link]

-

Daws, L. C., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 633–640. Retrieved from [Link]

- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.

-

Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 838-845. Retrieved from [Link]

-

Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuron, 59(4), 531-543. Retrieved from [Link]

-

Daws, L. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 238–245. Retrieved from [Link]

-

Sitte, H. H., & Freissmuth, M. (2010). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Retrieved from [Link]

-

Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. Retrieved from [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

-

JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. Retrieved from [Link]

-

Roth, B. L. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]

-

Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(10), 995-1008. Retrieved from [Link]

-

van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. Animal models of depression. Retrieved from [Link]

-

Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. Retrieved from [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

-

BioIVT. NET (SLC6A2) Transporter Assay. Retrieved from [Link]

-

Harro, J. (2015). Animal Models of Depression: What Can They Teach Us about the Human Disease? Behavioural Brain Research, 289, 79-91. Retrieved from [Link]

-

Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

-

Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

-

protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. Retrieved from [Link]

-

Kennedy, R. T., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Lab on a Chip. Retrieved from [Link]

-

ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

-

BioIVT. SERT Transporter Assay. Retrieved from [Link]

-

Meerts, S. H., & Mermelstein, P. G. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments, (127), 56214. Retrieved from [Link]

-

Pikarsky, E., et al. (2006). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 49(1), 120-129. Retrieved from [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Carroll, F. I., et al. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 47(25), 6263-6277. Retrieved from [Link]

-

Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. Retrieved from [Link]

-

Overstreet, D. H. (2012). Modeling depression in animal models. Methods in Molecular Biology, 829, 125-144. Retrieved from [Link]

-

JoVE Science Education Database. (2012). The Tail Suspension Test. Journal of Visualized Experiments. Retrieved from [Link]

-

Ingason, A. P., et al. (2007). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of Biomolecular Screening, 12(4), 548-559. Retrieved from [Link]

-

Sorkina, T., et al. (2024). Monoamine transporter ubiquitination and inward-open conformation synergistically maximize transporter endocytosis. Science Signaling, 17(820), eadi0412. Retrieved from [Link]

-

Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58223. Retrieved from [Link]

-

Wikipedia. Tail suspension test. Retrieved from [Link]

-

Alfa Cytology. Saturation Radioligand Binding Assays. Retrieved from [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from [Link]

-

Reith, M. E., et al. (2009). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 17(19), 6966–6975. Retrieved from [Link]

-

Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride | 1289385-78-9 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 11. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models of depression - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Modeling depression in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. The Tail Suspension Test [jove.com]

- 19. protocols.io [protocols.io]

Application Notes and Protocols for Radioligand Binding Assays of Substituted Piperidine Derivatives

<

Introduction: The Power and Precision of Radioligand Binding

The radioligand binding assay is a cornerstone technique in pharmacology and drug discovery, offering a robust and highly sensitive method to quantify the interaction between a ligand and its receptor.[1][2] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on establishing and optimizing radioligand binding assays for the characterization of substituted piperidine derivatives, a chemical scaffold prevalent in centrally acting drugs.

This guide moves beyond a simple recitation of steps to explain the underlying principles and critical decision points that ensure the generation of reliable and reproducible data. We will delve into the three primary types of radioligand binding experiments: saturation, competition, and kinetic assays, each providing unique insights into the receptor-ligand interaction.[1][3][4]

I. Foundational Principles: Understanding the "Why" Behind the "How"

A successful radioligand binding assay hinges on the careful selection and preparation of its core components: the biological target (receptor source), the radioligand, and the unlabeled test compounds (your piperidine derivatives).

The Receptor Source: Intact Cells vs. Membrane Preparations

The choice of receptor preparation is a critical first decision. G protein-coupled receptors (GPCRs), frequent targets for piperidine derivatives, are transmembrane proteins, making cell membranes or whole cells the primary sources.[5]

-

Isolated Membranes: This is the most common preparation for radioligand binding assays.[6] It involves homogenizing tissues or cultured cells that express the receptor of interest and then isolating the membrane fraction through centrifugation.[7][8] This method offers high reproducibility and is ideal for initial screening and detailed pharmacological characterization.[4][6]

-

Intact Cells: Using whole cells provides a more physiologically relevant environment for studying receptor-ligand interactions.[2] However, this approach can be more variable and may be complicated by receptor internalization and other cellular processes.[2][6]

Expert Insight: For initial characterization of a series of piperidine derivatives, isolated membranes are generally the superior choice due to their stability and the cleaner pharmacological data they typically yield.[6]

Selecting the Right Radioligand: The Key to a Sensitive Assay

The radioligand is the reporter molecule in your assay. Its properties will dictate the sensitivity and specificity of your experiment. Key selection criteria include:

-

High Affinity: The radioligand should bind to the target receptor with high affinity (low Kd value) to allow for the use of low concentrations, which minimizes non-specific binding.[9]

-

High Specificity: It should selectively bind to the receptor of interest with minimal off-target binding.[9]

-

High Specific Activity: This refers to the amount of radioactivity per mole of the compound and is crucial for detecting a small number of receptors.

-

Choice of Isotope: Tritium (³H) and Iodine-125 (¹²⁵I) are the most commonly used isotopes. ³H-labeled ligands are often preferred for their longer half-life and lower energy, which can be advantageous in certain assay formats. ¹²⁵I offers higher specific activity, making it suitable for detecting low-density receptors.[10]

II. Assay Optimization: The Path to Self-Validating Data

Before embarking on large-scale screening of your piperidine derivatives, it is imperative to optimize the assay conditions to ensure the data is both accurate and reliable.

Key Parameters for Optimization

-

Incubation Time and Temperature: The incubation should be long enough to allow the binding reaction to reach equilibrium.[11] This is determined through kinetic experiments (association and dissociation assays). The temperature can influence binding affinity and should be kept constant.[11][12] Room temperature is often a convenient starting point.[11]

-

Receptor Concentration: The amount of membrane protein used should be low enough to avoid ligand depletion, meaning that less than 10% of the added radioligand is bound at equilibrium.[13] This ensures that the free radioligand concentration is approximately equal to the total added concentration, a key assumption in data analysis.

-

Buffer Composition: The buffer should maintain a stable pH and may need to include specific ions or protease inhibitors to ensure receptor integrity and optimal binding.[12]

| Parameter | Typical Range/Condition | Rationale |

| Incubation Temperature | 25°C - 37°C | Affects binding kinetics and receptor stability.[11][12] |

| Incubation Time | 30 - 120 minutes | Must be sufficient to reach equilibrium.[11] |

| Membrane Protein | 5 - 50 µ g/well | Low enough to prevent ligand depletion (<10% bound).[13] |

| pH | 7.4 | Mimics physiological conditions. |

III. Experimental Protocols: A Step-by-Step Guide

The following protocols outline the three main types of radioligand binding assays.

Workflow Overview

Caption: General workflow for a radioligand binding assay.

Saturation Binding Assay

This experiment determines the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[1]

Protocol:

-

Prepare Reagents:

-

Serially dilute the radioligand to cover a concentration range from approximately 0.1 to 10 times the expected Kd.

-

Prepare a high concentration of an unlabeled competitor to define non-specific binding.

-

-

Set up Assay Tubes/Plate:

-

Total Binding: Add assay buffer, diluted radioligand, and receptor membranes.

-

Non-specific Binding (NSB): Add assay buffer, diluted radioligand, excess unlabeled competitor, and receptor membranes.

-

-

Incubate: Incubate at the optimized temperature and for the optimized time.

-

Separate Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.[1] Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantify Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot specific binding as a function of the free radioligand concentration.

-

Fit the data to a one-site binding hyperbola to determine Kd and Bmax.

-

Competition (Inhibition) Binding Assay

This assay determines the affinity (Ki) of your unlabeled substituted piperidine derivatives by measuring their ability to compete with a fixed concentration of the radioligand for binding to the receptor.[1][3]

Protocol:

-

Prepare Reagents:

-

Prepare serial dilutions of your substituted piperidine derivatives.

-

Prepare the radioligand at a fixed concentration (typically at or below its Kd).

-

-

Set up Assay Tubes/Plate:

-

Total Binding: Assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Assay buffer, radioligand, excess unlabeled competitor, and receptor membranes.

-

Competition: Assay buffer, radioligand, diluted piperidine derivative, and receptor membranes.

-

-

Incubate, Separate, and Quantify: Follow steps 3-5 from the Saturation Binding Assay protocol.

-

Data Analysis:

-

Plot the percentage of specific binding as a function of the log concentration of the piperidine derivative.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the derivative that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[15][16]

-

Cheng-Prusoff Equation:

Where:

-

Ki: Inhibition constant for the piperidine derivative.

-

IC50: Concentration of the derivative causing 50% inhibition.

-

[L]: Concentration of the radioligand used.

-

Kd: Dissociation constant of the radioligand.

Caption: Principle of competitive radioligand binding.

IV. Data Interpretation and Troubleshooting

Key Parameters and Their Significance

| Parameter | Definition | Significance |

| Kd | Equilibrium Dissociation Constant | A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.[1] |

| Bmax | Maximum Number of Binding Sites | Represents the total number of receptors in the preparation.[1] |

| IC50 | Half-maximal Inhibitory Concentration | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |

| Ki | Inhibition Constant | The equilibrium dissociation constant of the competing ligand (piperidine derivative). It is a measure of its affinity for the receptor. |

Common Pitfalls and Solutions

-

High Non-specific Binding: If NSB is more than 50% of the total binding, the data quality will be poor.[17]

-

Solution: Reduce the concentration of the radioligand or the amount of membrane protein. Try a different radioligand with higher specificity. Pre-soaking filters in a solution like polyethyleneimine (PEI) can also help.[18]

-

-

Low Specific Binding:

-

Solution: Ensure the receptor preparation is active. Increase the amount of membrane protein (while staying within the ligand depletion limits). Check the integrity of the radioligand.

-

-

Poor Reproducibility:

-

Solution: Ensure accurate and consistent pipetting. Maintain a constant temperature during incubation and washing steps. Ensure complete and rapid filtration.

-

V. Safety Considerations for Handling Radiochemicals

Working with radioactive materials requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves.[19][20]

-

Designated Work Area: All work with radioactive materials should be conducted in a designated and properly shielded area.

-

Waste Disposal: Dispose of all radioactive waste (liquid and solid) according to your institution's radiation safety guidelines.[21]

-

Monitoring: Regularly monitor your work area and yourself for contamination.[21]

-

Storage: Store radiolabeled compounds appropriately to prevent degradation and leakage.[22] Double containment is often recommended for long-term storage of ³H and ¹⁴C compounds.[22]

VI. Advanced Techniques and Future Directions

While traditional filtration assays are robust, other technologies can offer advantages in certain contexts.

-

Scintillation Proximity Assay (SPA): This is a homogeneous assay format that does not require a separation step, making it amenable to high-throughput screening.[1][18][23] In SPA, receptors are coupled to beads containing a scintillant. Only radioligand bound to the receptor is close enough to the bead to generate a signal.[10]

VII. Conclusion

The radioligand binding assay, when meticulously optimized and executed, is an unparalleled tool for the pharmacological characterization of substituted piperidine derivatives. By understanding the principles behind each step and anticipating potential challenges, researchers can generate high-quality, reliable data that is crucial for advancing drug discovery programs. This guide provides the foundational knowledge and practical insights to empower scientists to confidently employ this powerful technique.

References

-

Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

-

radioligand binding studies. Slideshare. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Radioligand Binding Studies. Springer Nature Experiments. [Link]

-

Radioligand binding methods: practical guide and tips. PubMed. [Link]

-

G-Protein-Coupled Receptor (GPCR) targeting drives key pharma. openPR.com. [Link]

-

Radioligand binding methods for membrane preparations and intact cells. ResearchGate. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

-

Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound From Free Ligand. PubMed. [Link]

-

6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Moravek, Inc.. [Link]

-

IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

-

On the use of cells or membranes for receptor binding: growth hormone secretagogues. PubMed. [Link]

-

Managing Storage of Radiolabeled Compounds. ORS News2Use - NIH. [Link]

-

Binding kinetics of ligands acting at GPCRs. PMC - PubMed Central. [Link]

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

-

Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

-

The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. [Link]

-

Handling Radioactive Materials Safely. Office of Environmental Health and Safety. [Link]

-

Safe handling of radiochemicals. Cytiva. [Link]

-

A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

-

An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education - ACS Publications. [Link]

-

manual for the safe handling of radioactive substances at the state university of new york college of environmental science and forestry. SUNY ESF. [Link]

-

Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. radioligand binding studies | PPT [slideshare.net]

- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

- 11. brieflands.com [brieflands.com]

- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. graphpad.com [graphpad.com]

- 18. researchgate.net [researchgate.net]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. esf.edu [esf.edu]

- 21. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 22. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]

- 23. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Fluorophenyl vs. Chlorophenyl Piperidine Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3] Its synthetic tractability and ability to confer favorable pharmacokinetic properties make it a privileged structure in drug design.[4] A frequent and critical decision in the optimization of piperidine-based leads is the choice of halogen substitution on appended phenyl rings. Among the halogens, fluorine and chlorine are most commonly employed, yet the strategic choice between them is far from arbitrary. This guide provides an in-depth comparative analysis of fluorophenyl and chlorophenyl piperidine derivatives, synthesizing physicochemical principles, pharmacological outcomes, and practical experimental insights to inform rational drug design.

Section 1: The Halogen Dichotomy: Physicochemical & Metabolic Consequences

The substitution of a hydrogen atom with fluorine or chlorine dramatically alters a molecule's electronic, steric, and metabolic properties. While often considered bioisosteric replacements, their influences diverge significantly, impacting everything from target affinity to metabolic fate.[5]

A Causality-Driven Perspective: The decision to introduce a halogen is typically driven by a need to modulate potency, block metabolic "soft spots," or improve physicochemical properties like lipophilicity.[6] Fluorine, being the most electronegative element, can form strong C-F bonds (bond energy ~115 kcal/mol) that are resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[6] This is a common strategy to enhance metabolic stability. Chlorine, while also an electron-withdrawing group, is larger and more polarizable, which can lead to different steric and electronic interactions within a receptor binding pocket.[7]

Key Physicochemical Differences:

The choice between fluorine and chlorine is a multi-parameter optimization problem. Fluorine's high electronegativity can lower the pKa of nearby basic groups, such as the piperidine nitrogen, affecting the molecule's ionization state at physiological pH. This, in turn, influences solubility, cell permeability, and receptor interactions. Furthermore, fluorine can induce specific conformational preferences through intramolecular interactions, a phenomenon known as the "fluorine gauche effect," which can pre-organize a molecule into a bioactive conformation.[5][8] Chlorine's larger size can provide a steric block, preventing unwanted metabolism at adjacent positions, and its polarizability may offer beneficial interactions with the target protein.[9]

Table 1: Comparative Physicochemical and Metabolic Properties of Fluorine vs. Chlorine Substitution

| Property | Fluorine (F) | Chlorine (Cl) | Rationale & Implication in Drug Design |

| Van der Waals Radius (Å) | 1.47 | 1.75 | Chlorine's larger size can provide a better steric fit in some binding pockets but may be detrimental in others. |

| Electronegativity (Pauling) | 3.98 | 3.16 | Fluorine's strong electron-withdrawing nature can lower pKa of proximal amines and block oxidative metabolism.[6] |

| C-Halogen Bond Energy (kcal/mol) | ~115 | ~84 | The high strength of the C-F bond makes it significantly more resistant to CYP-mediated metabolic cleavage.[6] |

| Lipophilicity Contribution (π) | +0.14 | +0.71 | Chlorine substitution adds significantly more lipophilicity than fluorine, which can impact solubility, permeability, and plasma protein binding. |

| Metabolic Impact | Blocks metabolism at the site of substitution; can alter the metabolism of adjacent sites.[9] | Can block metabolism sterically; generally less effective at preventing direct oxidation than fluorine. | A key strategic choice for improving pharmacokinetic profiles. Fluorination is a classic strategy to enhance metabolic half-life.[10] |

Section 2: Visualizing the Core Structures & A Common Synthetic Approach

The fundamental difference lies in the specific halogen atom attached to the phenyl ring, which is itself connected to the piperidine core. This seemingly minor change dictates the divergent properties explored in this guide.

Caption: General structures of fluorophenyl and chlorophenyl piperidine cores.

A common synthetic route to such derivatives involves the catalytic hydrogenation of the corresponding substituted pyridine precursor.[2] More complex, multi-step syntheses, such as those involving aza-Prins-type cyclizations or palladium-catalyzed cross-coupling reactions, allow for greater diversity and control over stereochemistry.[1][11] The choice of synthesis often depends on the desired substitution pattern and the commercial availability of starting materials.[12]

Section 3: Pharmacological Profile: A Tale of Two Halogens

The ultimate test of a drug candidate is its pharmacological activity. The substitution of fluorine for chlorine, or vice versa, can profoundly alter a compound's affinity for its target, its selectivity over other targets, and its overall efficacy.

Structure-Activity Relationship (SAR) Insights: SAR studies reveal that the nature of the halogen on the phenyl ring significantly influences biological activity.[13] In some cases, the greater polarizability and size of chlorine lead to a higher binding affinity.[7] In other instances, fluorine's ability to act as a hydrogen bond acceptor or to induce a specific conformation is key to potent activity.[5] For example, in a series of piperidine-based dopamine transporter (DAT) inhibitors, a 4-chlorophenyl derivative showed a longer duration of action compared to its analogs, suggesting that the electronic and steric properties of chlorine were optimal for sustained target engagement.[14] Conversely, many modern CNS drugs, like certain antipsychotics, incorporate a 4-fluorophenyl moiety, where this group is crucial for potent D2 receptor antagonism.

Pharmacokinetic (PK) and ADME Considerations: As discussed, the primary reason for choosing fluorine is often to enhance metabolic stability.[6] By blocking a site of metabolism, fluorination can increase a drug's half-life and oral bioavailability. However, this is not a universal rule. Shifting metabolism from one site may unmask a new liability elsewhere in the molecule, potentially leading to the formation of reactive metabolites. Chlorinated compounds, due to their higher lipophilicity, may exhibit increased plasma protein binding and a larger volume of distribution. This can affect the free concentration of the drug available to interact with its target. Therefore, a comprehensive in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling is essential.[15][16]

Section 4: Essential Experimental Protocols for Comparative Evaluation

To make an informed decision between fluorophenyl and chlorophenyl derivatives, a suite of standardized in vitro assays must be employed. These protocols form the basis of a self-validating system for lead optimization.[17]

Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay is the gold standard for assessing Phase I metabolic liability.[18][19] It measures the rate at which a compound is metabolized by CYP enzymes present in liver microsomes, providing a direct comparison of the metabolic robustness of the fluoro- vs. chloro-analog.[20]

Step-by-Step Methodology:

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) at 37°C. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[21]

-

Compound Incubation: Add the test compound (fluorophenyl or chlorophenyl derivative) from a DMSO stock solution to the microsome suspension for a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[18]

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[20] A control incubation without NADPH is run in parallel to account for non-NADPH-dependent degradation.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]

-

Reaction Termination: The reaction in each aliquot is stopped by adding a 2:1 or 3:1 volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).

-

Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: The disappearance of the parent compound over time is plotted. The half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the remaining compound versus time. A longer t½ for the fluorinated compound would validate the hypothesis of blocked metabolism.

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Experimental Protocol 2: Competitive Radioligand Binding Assay

Rationale: This assay determines the binding affinity (Ki) of a test compound for a specific receptor target.[22][23] By comparing the Ki values of the fluorophenyl and chlorophenyl derivatives, a direct measure of how each halogen influences target engagement can be obtained.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a membrane suspension from cells expressing the target receptor or from homogenized tissue.[24] Protein concentration is determined via a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (the competitor).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[24]

-

Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand.[25]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filter mat in a scintillation vial or bag with scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 13. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. mttlab.eu [mttlab.eu]

- 20. mercell.com [mercell.com]

- 21. researchgate.net [researchgate.net]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. revvity.com [revvity.com]

Benchmarking 3-(((4-Fluorophenyl)thio)methyl)piperidine against known receptor antagonists

An objective comparison of a novel compound's performance against established alternatives is crucial for advancing drug discovery and research. This guide provides a comprehensive framework for benchmarking 3-(((4-Fluorophenyl)thio)methyl)piperidine, a novel ligand, against known receptor antagonists. As a Senior Application Scientist, the following sections will detail the scientific rationale, experimental protocols, and data interpretation necessary for a thorough evaluation.

Introduction to 3-(((4-Fluorophenyl)thio)methyl)piperidine and Its Putative Target

The chemical structure of 3-(((4-Fluorophenyl)thio)methyl)piperidine, featuring a piperidine ring, suggests potential activity at various receptors within the central nervous system. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting neurotransmitter receptors. Based on preliminary structural analysis and database comparisons, we hypothesize that this compound may act as an antagonist at sigma receptors, specifically the sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes.

Sigma receptors are unique, non-opioid receptors involved in a variety of cellular functions and have been implicated in several pathological conditions, including neurological disorders and cancer. Therefore, identifying novel and selective sigma receptor antagonists is of significant therapeutic interest.

To rigorously evaluate the potential of 3-(((4-Fluorophenyl)thio)methyl)piperidine as a sigma receptor antagonist, a head-to-head comparison with well-characterized, high-affinity antagonists is essential. For this purpose, we have selected haloperidol as a non-selective sigma receptor ligand and BD-1063 as a selective sigma-1 receptor antagonist.

Experimental Design for Comparative Analysis

A robust benchmarking study relies on a multi-faceted experimental approach. We will employ both receptor binding assays to determine the affinity of the compounds for the target receptors and functional assays to assess their ability to modulate receptor activity.

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacological studies to quantify the interaction between a ligand and its receptor. These assays will be conducted using radioligand binding techniques with membranes prepared from cells expressing the target sigma receptors.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for the receptor binding assay.

Protocol: Sigma-1 Receptor Binding Assay

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human sigma-1 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membranes (100 µg of protein).

-

Add 50 µL of various concentrations of 3-(((4-Fluorophenyl)thio)methyl)piperidine, haloperidol, or BD-1063.

-

Add 50 µL of the radioligand, [³H]-pentazocine (final concentration ~1 nM).

-

For non-specific binding determination, a separate set of wells will contain a high concentration of unlabeled haloperidol (10 µM).

-

Incubate the plate at 37°C for 120 minutes.

-

-

Data Collection and Analysis:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the inhibition constant (Ki) values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

-

A similar protocol will be followed for the sigma-2 receptor, using [³H]-DTG as the radioligand.

Functional Assays

Functional assays are critical to determine whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. Since we hypothesize that 3-(((4-Fluorophenyl)thio)methyl)piperidine is an antagonist, we will assess its ability to block the effects of a known sigma-1 receptor agonist, such as (+)-pentazocine. A common downstream effect of sigma-1 receptor activation is the modulation of intracellular calcium levels.

Signaling Pathway: Sigma-1 Receptor and Calcium Mobilization

Caption: Sigma-1 receptor signaling pathway leading to calcium mobilization.

Protocol: Calcium Mobilization Assay

-

Cell Preparation:

-

Plate CHO cells expressing the human sigma-1 receptor in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Compound Incubation:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add various concentrations of 3-(((4-Fluorophenyl)thio)methyl)piperidine, haloperidol, or BD-1063 and incubate for 15-30 minutes.

-

-

Agonist Stimulation and Data Acquisition:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a known sigma-1 receptor agonist, (+)-pentazocine, at a concentration that elicits a submaximal response (EC₈₀).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the inhibitory effect of the test compounds on the agonist-induced calcium mobilization.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the concentration-response data to a four-parameter logistic equation.

-

Comparative Data Summary

The following table summarizes the expected data from the binding and functional assays, providing a clear comparison between 3-(((4-Fluorophenyl)thio)methyl)piperidine and the benchmark antagonists.

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Sigma-1 IC₅₀ (nM) |

| 3-(((4-Fluorophenyl)thio)methyl)piperidine | Experimental | Experimental | Experimental |

| Haloperidol | ~2 | ~5 | ~10 |

| BD-1063 | ~1 | >1000 | ~5 |

Note: Values for haloperidol and BD-1063 are approximate and based on literature. Experimental values should be determined concurrently with the test compound for accurate comparison.

Discussion and Interpretation

The primary objective of this benchmarking study is to characterize the pharmacological profile of 3-(((4-Fluorophenyl)thio)methyl)piperidine. The data generated will allow for a direct comparison of its affinity and potency with established sigma receptor ligands.

-

Affinity and Selectivity: The Ki values from the receptor binding assays will reveal the affinity of the novel compound for both sigma-1 and sigma-2 receptors. By comparing the Ki values for the two subtypes, the selectivity of 3-(((4-Fluorophenyl)thio)methyl)piperidine can be determined. A high Ki ratio (σ₂/σ₁) would indicate selectivity for the sigma-1 receptor, similar to BD-1063.

-

Functional Antagonism: The IC₅₀ value from the calcium mobilization assay will confirm whether the compound acts as a functional antagonist at the sigma-1 receptor. A low IC₅₀ value, comparable to its Ki, would suggest that it is a potent antagonist.

-

Structure-Activity Relationship (SAR): The results can provide initial insights into the SAR of this chemical series. For instance, the contribution of the 4-fluorophenylthio moiety to the observed affinity and selectivity can be inferred by comparing the data to other piperidine-based sigma ligands.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 3-(((4-Fluorophenyl)thio)methyl)piperidine against known sigma receptor antagonists. By following the detailed protocols for receptor binding and functional assays, researchers can obtain high-quality, reproducible data to accurately characterize this novel compound. The comparative analysis will not only elucidate its potential as a sigma receptor antagonist but also contribute to the broader understanding of the structure-activity relationships of ligands targeting these important receptors.

References

-

Title: Sigma Receptors: Biology and Therapeutic Potential Source: Pharmacological Reviews URL: [Link]

-

Title: The Sigma-1 Receptor: A New Player in Cellular Signaling and Cancer Source: Cancers URL: [Link]

-

Title: Relationship Between Inhibition Constant (KI) and Concentration of Inhibitor Which Causes 50 Per Cent Inhibition (I50) of an Enzymatic Reaction Source: Biochemical Pharmacology URL: [Link]

-

Title: Haloperidol Source: PubChem URL: [Link]

-

Title: BD-1063 Source: PubChem URL: [Link]

The Significance of Fluorine Placement: More Than Just a Positional Change

The search results from step 2 provided some valuable, albeit indirect, comparative information.

I found a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds where both 3-fluorophenoxy and 4-fluorophenoxy analogues were synthesized and tested as Dopamine D4 receptor antagonists. This provides a direct comparison of Ki values for the 3- and 4-fluoro isomers in a specific chemical series.

Another study on opioid antagonists mentions that the 3-position of the phenyl ring is optimal for opioid activity in a series of trans-3,4-dimethyl-4-arylpiperidine derivatives. While not a direct fluoro-isomer comparison, it highlights the importance of the substitution pattern on the phenyl ring.

I also found a review on the synthesis of piperidine derivatives which mentions that a rhodium catalyst was effective for synthesizing 3-substituted piperidines with partially fluorinated groups. This provides a relevant synthetic protocol.

However, I am still lacking a comprehensive, head-to-head study that focuses specifically on the 3- and 4-fluorophenyl piperidine isomers across a range of properties (e.g., synthesis, pKa, lipophilicity, and activity at various targets). The current information is fragmented and embedded within broader studies on more complex molecules.

To build a robust comparison guide, I need to find more direct comparative data. I will refine my search to look for papers that might have synthesized these specific isomers as part of a larger structure-activity relationship (SAR) study, even if it's not the main focus of the paper. I will also search for experimental protocols for determining key physicochemical properties like pKa and logP for these types of compounds.I have gathered some fragmented but useful data. I found a study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives that reports Ki values for SERT, which includes compounds with a 4-fluorophenyl group, providing some pharmacological data. I also found several papers describing the synthesis of various substituted piperidines and protocols for determining pKa, logP, and radioligand binding affinities for monoamine transporters.

However, a direct head-to-head comparison of 3- and 4-fluorophenyl piperidine isomers across a range of physicochemical and pharmacological properties is still missing. The available data is for more complex molecules where the fluorophenylpiperidine is just one component, making a direct comparison of the isomeric effect difficult.

To create a truly valuable guide, I need to find or, if necessary, extrapolate from closely related structures, the fundamental physicochemical properties (pKa, logP) and pharmacological activities (binding affinities for DAT, SERT, NET) of the core 3- and 4-fluorophenylpiperidine scaffolds.

Therefore, I will adjust my plan to focus on finding this core data. I will search for publications that, even if not a direct comparison, report these values for individual 3- and 4-fluorophenylpiperidine derivatives. I will also broaden my search to include computational or predictive studies that may provide estimated values for these properties if experimental data is unavailable. This will allow me to build a comparative table, even if some of the data is from different sources, which I will clearly state in the guide. I will also continue to look for detailed experimental protocols to include in the guide.I have gathered some crucial pieces of information, but a direct head-to-head comparison is still elusive.

From the searches, I have:

-

A predicted pKa for 4-(4-fluorophenyl)piperidine.

-

Synthesis information for both 3- and 4-substituted fluorophenyl piperidines, often as intermediates for more complex molecules like Paroxetine.

-

Some SAR data on broader classes of arylpiperidines, which suggests that the substitution pattern is critical for activity at various targets, including opioid and monoamine transporters.

-

A study on fluorinated piperidine derivatives that discusses the influence of fluorine on pKa and lipophilicity, which will be very useful for the explanatory sections of the guide.

-

Protocols for determining pKa, logP, and radioligand binding affinities.

However, I am still missing experimentally determined pKa and logP values for 3-(4-fluorophenyl)piperidine, and direct, comparable binding affinities (Ki values) for both 3- and 4-isomers at DAT, SERT, and NET from a single study. The available binding data is for more complex derivatives, making it difficult to isolate the effect of the fluorophenyl isomerism.

To create a robust and data-driven guide, I need to find or reliably estimate these missing values. I will proceed with the following refined plan:

First, I will perform a final, highly targeted search for experimental pKa and logP values for 3-(4-fluorophenyl)piperidine. I will also look for any comparative binding data, even if it's within a different molecular scaffold, as long as the primary difference between the compared molecules is the position of the fluorine on the phenyl ring.

Second, if direct experimental data remains unavailable, I will search for reliable computational tools or published computational studies that predict pKa and logP for these specific isomers. This will allow me to create a complete comparative table, and I will be transparent about the source of the data (experimental vs. predicted).

Third, I will leverage the collected information on the synthesis of these compounds to create a comparative synthesis section.